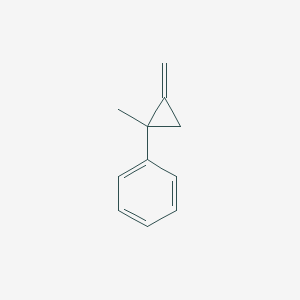![molecular formula C22H34O4 B14338281 2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) CAS No. 104423-13-4](/img/structure/B14338281.png)
2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of two oxane rings connected by a dodeca-2,10-diyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) typically involves the coupling of two oxane rings through a dodeca-2,10-diyne chain. One common method involves the use of a copper-catalyzed homocoupling reaction of terminal alkynes. The reaction conditions often include the use of copper(I) iodide as a catalyst, along with a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as ring-opening cross metathesis (ROCM) of cyclooctene with acrylic acid, followed by further functionalization steps . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism by which 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Similar in structure but with nitrophenoxy groups instead of oxane rings.
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): Contains a hexa-2,4-diyne chain with chromen-4-one units.
Uniqueness
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific combination of oxane rings and a dodeca-2,10-diyne chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Propiedades
Número CAS |
104423-13-4 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[12-(oxan-2-yloxy)dodeca-2,10-diynoxy]oxane |
InChI |
InChI=1S/C22H34O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-6,9-10,13-20H2 |
Clave InChI |
XHRUEVLOLKTVJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC#CCCCCCCC#CCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
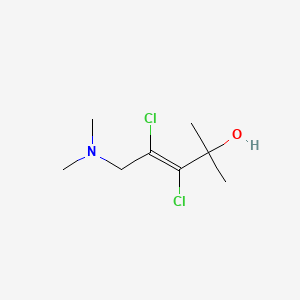


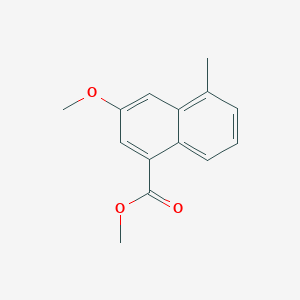
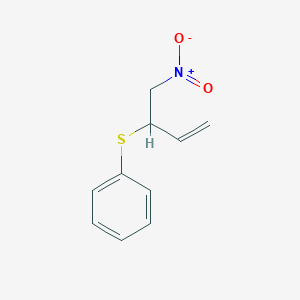
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
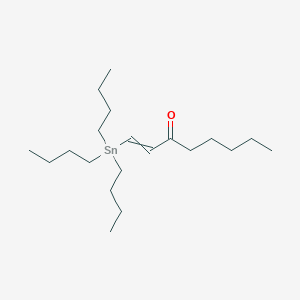
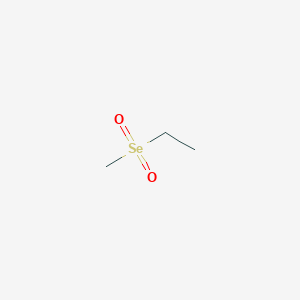


![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
